1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 99%
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Description
1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is an ionic liquid . It is used to solve the challenges of ionic liquids in various applications .
Molecular Structure Analysis
The molecular formula of 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is C9H14F4N2O3S . The molecular weight is 306.27 .Safety and Hazards
The safety data sheet for 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate indicates that it is not fully tested and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, clothing, eye protection, and face protection . If it gets in the eyes, rinse continuously with water for several minutes and remove contact lenses if present and easy to do . Seek medical advice or attention if necessary .
Mechanism of Action
Mode of Action
Ionic liquids in general are known for their ability to dissolve a wide range of organic and inorganic materials, which can be leveraged in various applications .
Result of Action
It’s worth noting that ionic liquids, including this compound, are often used in various applications due to their unique physicochemical properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate. For instance, temperature can affect the viscosity and conductivity of ionic liquids . .
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2H2F4O3S/c1-3-4-9-6-5-8(2)7-9;3-1(4)2(5,6)10(7,8)9/h5-7H,3-4H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKFANTXIPEYKT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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